molecular formula C19H14F2N6OS B3014094 N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863460-29-1

N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

Cat. No. B3014094
CAS RN: 863460-29-1
M. Wt: 412.42
InChI Key: SJZUKJYYXFKFES-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H14F2N6OS and its molecular weight is 412.42. The purity is usually 95%.
BenchChem offers high-quality N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antiasthma Agents

Researchers have explored triazolopyrimidine derivatives for their potential as mediator release inhibitors, which could be beneficial in developing antiasthma medications. These compounds, including variations related to N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide, have shown activity in human basophil histamine release assays, indicating their potential in asthma treatment through mediator release inhibition (Medwid et al., 1990).

A2A Adenosine Receptor Probes

The A2A adenosine receptor, significant in neurological disorders, has been targeted using pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives. These molecules, including ones similar to N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide, have been developed as high affinity and selectivity antagonists for the human A2A adenosine receptor. This research paves the way for studying the receptor's role in various CNS disorders (Kumar et al., 2011).

Antibacterial Activity

Compounds containing the triazolopyrimidine moiety have been synthesized and evaluated for their antibacterial activity. A novel derivative with the 1,2,4-triazolo[1,5-a]pyrimidine ring has shown efficacy against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibacterial agents (Lahmidi et al., 2019).

Anticancer Applications

Triazolopyrimidines have also been investigated for their unique mechanism of tubulin inhibition, offering a promising approach for anticancer therapy. Compounds designed around the triazolopyrimidine scaffold have been shown to promote tubulin polymerization in vitro without competing with paclitaxel, indicating a novel mechanism of action against cancer cells (Zhang et al., 2007).

Herbicidal Activity

Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share structural similarities with N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide, has demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests their utility in agricultural applications to manage unwanted plant growth (Moran, 2003).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6OS/c20-13-3-1-12(2-4-13)9-22-16(28)10-29-19-17-18(23-11-24-19)27(26-25-17)15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZUKJYYXFKFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

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